molecular formula C9H7F3N2S B13433262 (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile

(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile

Cat. No.: B13433262
M. Wt: 232.23 g/mol
InChI Key: GCRYPQGJURZRBT-QMMMGPOBSA-N
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Description

(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile (CAS 1821768-02-8) is a chiral aminoacetonitrile derivative of high interest in medicinal chemistry and drug discovery. This compound serves as a versatile and advanced Building Block for the synthesis of more complex molecules . Its structure, featuring both an amino and a nitrile functional group, allows for further chemical modifications, making it a valuable precursor in creating targeted therapeutics. The trifluoromethylsulfanyl group is a notable moiety, often incorporated to influence the potency, metabolic stability, and binding properties of drug candidates. Research into related amino-acetonitrile derivatives (AADs) has demonstrated their potential as a new class of synthetic anthelmintic compounds, showing activity against parasitic nematodes, including strains resistant to current treatments . Furthermore, the specific (trifluoromethyl)thiophenyl motif is found in potent, investigational small-molecule inhibitors, such as UAE (ubiquitin-activating enzyme) inhibitors, which are being explored for their mechanism of inducing apoptosis in cancer cells and are under investigation in clinical trials for oncology . Researchers can utilize this chiral compound to develop novel active substances in various therapeutic areas. It is typically shipped with cold-chain transportation and must be stored in a dark place under an inert atmosphere at 2-8°C to maintain stability . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H7F3N2S

Molecular Weight

232.23 g/mol

IUPAC Name

(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile

InChI

InChI=1S/C9H7F3N2S/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4,8H,14H2/t8-/m0/s1

InChI Key

GCRYPQGJURZRBT-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@H](C#N)N)SC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(C#N)N)SC(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile typically involves the following key steps:

  • Formation of a substituted aromatic precursor bearing the trifluoromethylsulfanyl group.
  • Introduction of the nitrile group via nucleophilic cyanation.
  • Stereoselective control to obtain the (2R) enantiomer.

Aromatic Substitution with Trifluoromethylsulfanyl Group

The initial step involves synthesizing 4-(trifluoromethylsulfanyl)phenyl derivatives. This can be achieved via nucleophilic aromatic substitution (SNAr) or copper-catalyzed coupling reactions:

- **Reagents:** Trifluoromethylthiolating agents such as trifluoromethylthiolating reagents (e.g., trifluoromethylthiolating reagents like N-trifluoromethylthiophthalimide).
- **Catalysts:** Copper(I) or copper(II) salts facilitate coupling.
- **Conditions:** Elevated temperatures (80–120°C), polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (MeCN).

Cyanation to Form the Acetonitrile Group

The nitrile functionality is introduced through nucleophilic cyanation:

- **Reagents:** Sodium cyanide (NaCN) or potassium cyanide (KCN).
- **Catalysts:** Transition metal catalysts such as copper(I) iodide (CuI).
- **Conditions:** Mild heating (50–80°C), in solvents like DMSO or acetonitrile.
- **Procedure:** The aromatic compound bearing the trifluoromethylsulfanyl group undergoes nucleophilic substitution with cyanide, affording the nitrile derivative.

Asymmetric Synthesis for (2R) Configuration

Achieving stereoselectivity involves chiral catalysts or chiral auxiliaries:

- **Chiral Catalysts:** Use of chiral phosphine ligands or chiral Lewis acids.
- **Chiral Auxiliaries:** Attachment of chiral auxiliaries to the precursor, followed by stereoselective cyanation.
- **Reaction Conditions:** Typically performed at lower temperatures (0–25°C) to enhance stereoselectivity.

Specific Literature-Reported Methods

Method from SuFEx-Enabled Synthesis

A notable approach involves the sulfur-fluoride exchange (SuFEx) chemistry, which allows selective functionalization of phenyl rings with trifluoromethylsulfanyl groups, followed by cyanation:

Step Reagents & Conditions Reference
Aromatic trifluoromethylsulfanyl installation N-phenyltrifluoromethanesulfonimide (PhNTf2), potassium bifluoride (KHF2), acetonitrile, room temperature
Cyanation Copper catalysis with NaCN or KCN, in acetonitrile or DMSO, mild heating

This method emphasizes chemoselectivity and operational simplicity, with reaction times typically around 18 hours.

Industrial-Scale Synthesis

Large-scale synthesis often employs a multi-step process:

  • Synthesis of 4-(trifluoromethylsulfanyl)phenyl intermediates via electrophilic substitution.
  • Cyanide addition under catalytic conditions.
  • Purification via recrystallization or chromatography.

Data Tables Summarizing Preparation Parameters

Parameter Reagents Solvent Temperature Reaction Time Yield References
Aromatic trifluoromethylsulfanyl formation Trifluoromethylthiolating reagent, Cu catalyst DMF or MeCN 80–120°C 12–24 hours 70–85% ,
Cyanation step NaCN or KCN, CuI DMSO or MeCN 50–80°C 12–18 hours 65–80% ,
Stereoselective cyanation Chiral ligands, low temperature - 0–25°C Variable Variable

Notes on Optimization and Challenges

  • Selectivity: Achieving high stereoselectivity for the (2R) enantiomer requires chiral catalysts or auxiliaries.
  • Purity: Purification steps such as recrystallization or chromatography are essential to remove by-products.
  • Yield Enhancement: Use of microwave-assisted synthesis has been reported to improve yields and reduce reaction times.
  • Safety: Handling cyanide reagents demands strict safety protocols due to toxicity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The trifluoromethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile is a chiral compound that has potential applications in medicinal chemistry and organic synthesis. It is characterized by an amino group, a trifluoromethylsulfanyl group, and a phenyl ring, with the molecular formula C9H7F3N2S and a molecular weight of approximately 232.23 g/mol .

Key Features

  • Chiral Compound : Possesses a non-superimposable mirror image, important for selective biological interactions.
  • Trifluoromethylsulfanyl Group : Enhances reactivity and potential biological activity compared to similar compounds; may also influence its solubility and interaction profiles in biological systems.

Applications

This compound has applications across different fields due to its unique properties.

  • Medicinal Chemistry : Research indicates that this compound exhibits biological activity, particularly in the modulation of enzyme activities and potential therapeutic effects. Its interaction with specific molecular targets suggests it could play a role in drug development, although detailed studies on its pharmacological properties are still ongoing.
  • Organic Synthesis : The trifluoromethylsulfanyl group enhances its reactivity.

Mechanism of Action

The mechanism by which (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylsulfanyl group can enhance binding affinity and specificity, influencing the compound’s activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Insights :

  • Electronic Effects : The OCF₃ group is more electronegative than SCF₃, increasing the electron-withdrawing effect on the phenyl ring. This may reduce nucleophilic aromatic substitution (NAS) reactivity compared to SCF₃.
  • Steric Impact : The SCF₃ group’s larger van der Waals radius (~1.80 Å for S vs. ~1.52 Å for O) may hinder interactions in sterically constrained biological targets.
  • Biological Implications : The higher lipophilicity of SCF₃ could enhance blood-brain barrier penetration, whereas OCF₃ may improve aqueous solubility.

2-Methyl-2-(4-nitrophenylsulfonyl)acetonitrile

Property This compound 2-Methyl-2-(4-nitrophenylsulfonyl)acetonitrile
Molecular Formula C₉H₇F₃N₂S C₁₀H₁₁NO₄S
Molecular Weight ~232.19 g/mol 257.26 g/mol
Substituent SCF₃ NO₂, SO₂
Key Functional Groups Amino, cyano Cyano, sulfonyl, nitro
Crystal Packing Not reported Centrosymmetric dimers via O–H⋯O bonds
Biological Activity Potential intermediate Reported biological activity (unspecified)

Structural and Functional Insights :

  • Reactivity : The nitro-sulfonyl group in the analog is strongly electron-withdrawing, polarizing the acetonitrile for nucleophilic reactions. In contrast, the SCF₃ group in the target compound moderates electron withdrawal while enhancing lipophilicity.
  • Solid-State Behavior : The analog’s crystalline dimerization via O–H⋯O bonds suggests higher melting points compared to the target compound, which lacks hydroxyl groups.

Cephalosporin Derivatives with Amino and Acetonitrile Moieties

Cephalosporins like “(6R,7R)-7-Amino-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid” share amino and heterocyclic features but differ significantly in backbone structure. Key comparisons include:

  • Stereochemical Complexity : Both classes prioritize (R)-configurations at chiral centers for biological efficacy.
  • Functional Group Utility: The amino group in cephalosporins is critical for β-lactamase resistance, while the acetonitrile in the target compound serves as a synthetic handle.
  • Biological Targets : Cephalosporins target bacterial cell walls, whereas the target compound’s nitrile group may inhibit enzymes like dipeptidyl peptidase-4 (DPP-4) in diabetes therapy.

Biological Activity

(2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including an amino group and a trifluoromethylsulfanyl substituent. This compound has been investigated for its biological activities, particularly in enzyme modulation and therapeutic applications.

The molecular formula of this compound is C9_9H7_7F3_3N2_2S, with a molecular weight of approximately 232.23 g/mol. Key physical properties include:

PropertyValue
Molecular Weight232.23 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point250.2 ± 40.0 °C
Flash Point105.1 ± 27.3 °C
LogP1.27

These properties suggest that the compound is relatively stable under standard conditions, making it suitable for various applications in organic synthesis and pharmacology.

Enzyme Modulation

Research indicates that this compound may exhibit significant biological activity through the modulation of enzyme activities. Preliminary studies have shown that this compound can interact with specific molecular targets, potentially influencing pathways involved in disease processes.

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was tested against various enzymes to evaluate its inhibitory potential. The results demonstrated that the compound effectively inhibited certain enzymes involved in metabolic pathways, suggesting its potential as a therapeutic agent.

Therapeutic Applications

The unique trifluoromethylsulfanyl group enhances the reactivity of this compound, making it a candidate for drug development. Its interactions with biological systems indicate possible applications in treating diseases related to enzyme dysfunction.

Research Findings

  • Anticancer Activity : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity, showing effectiveness against certain bacterial strains, which could lead to new antibiotic developments.
  • Neuroprotective Effects : Recent studies suggest potential neuroprotective properties, indicating that it may help in conditions like neurodegeneration.

Synthesis and Derivatization

The synthesis of this compound typically involves the reaction of 4-(trifluoromethylthio)benzaldehyde with an appropriate amine source and a cyanide donor under controlled conditions. Common solvents used include ethanol or methanol, and catalysts are often employed to enhance reaction efficiency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-amino-2-[4-(trifluoromethylsulfanyl)phenyl]acetonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis of enantiomerically pure compounds like this requires chiral catalysts or resolving agents. For analogous fluorinated acetonitriles, palladium-catalyzed hydrogenation (e.g., 40 psi H₂ with Pd/C in ethanol) followed by silica gel chromatography is effective for isolating the (R)-enantiomer . Adjusting solvent polarity (e.g., THF/MeOH mixtures) and temperature (0–6°C storage) can mitigate racemization risks during purification . For the trifluoromethylsulfanyl group, nucleophilic substitution on pre-functionalized aryl halides using CuI or Pd catalysts may be applicable, as seen in similar sulfanyl-phenyl derivatives .

Q. Which analytical techniques are most reliable for confirming the structure and enantiomeric purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR (e.g., δ ~4.5 ppm for the α-amino proton, split patterns for CF₃S group) .
  • Mass Spectrometry : High-resolution MS (e.g., [M+H⁺] at m/z 261.06) to confirm molecular formula .
  • Chiral HPLC : Use of cellulose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to resolve enantiomers .
  • X-ray Crystallography : For absolute configuration confirmation, though crystallization may require co-solvents like ethyl acetate/hexane .

Q. What are the primary research applications of this compound in medicinal chemistry?

  • Methodological Answer : The trifluoromethylsulfanyl group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets. This compound serves as:

  • A precursor for protease inhibitors : The nitrile group can be hydrolyzed to carboxylic acids or converted into heterocycles (e.g., thiazoles) .
  • A chiral building block for CNS-targeting drugs, leveraging its rigid aryl-acetonitrile scaffold to mimic natural amino acids .
  • A probe for receptor binding studies : Radiolabeled analogs (³H/¹⁴C) can map interactions with serotonin or dopamine receptors .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during large-scale synthesis, and what are the critical control points?

  • Methodological Answer :

  • Asymmetric Catalysis : Use (R)-BINAP or Josiphos ligands with Pd(0) to favor the desired enantiomer during aryl coupling steps .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases in organic solvents) to selectively hydrolyze the (S)-enantiomer from racemic mixtures .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) in real time .

Q. What strategies mitigate instability of the trifluoromethylsulfanyl group under acidic/basic conditions?

  • Methodological Answer :

  • pH Control : Maintain reaction/storage pH between 6–8 to prevent cleavage of the C–S bond. Buffered aqueous solutions (e.g., phosphate) are recommended .
  • Protective Groups : Temporarily replace the –SCF₃ with a tert-butylthio group during synthetic steps requiring harsh conditions .
  • Stability Screening : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., sulfonic acid derivatives) .

Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved for this compound?

  • Methodological Answer :

  • Metabolite Profiling : Identify active metabolites via liver microsome assays (e.g., rat S9 fractions) and compare with in vitro IC₅₀ values .
  • Protein Binding Studies : Use SPR (Surface Plasmon Resonance) to assess serum albumin binding, which may reduce free drug concentration in vivo .
  • Docking Simulations : Perform molecular dynamics simulations (e.g., AutoDock Vina) to evaluate whether conformational changes in the target protein (e.g., kinases) affect binding in physiological environments .

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